N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Lipophilicity ADME prediction Drug-likeness

N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1031993-17-5) is a synthetic, achiral quinazoline–acetamide hybrid with molecular formula C₁₇H₁₄ClN₃O₂ and a molecular weight of 327.77 g·mol⁻¹. Its structure features a 2-methylquinazolin-4-yloxy core linked via an acetamide spacer to a 3-chlorophenyl ring, distinguishing it from 4-chloro, 2-chloro, and 3,4-dihalo-substituted analogs.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
CAS No. 1031993-17-5
Cat. No. B2722066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS1031993-17-5
Molecular FormulaC17H14ClN3O2
Molecular Weight327.77
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22)
InChIKeyUXZCQIWVNLVTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1031993-17-5): Procurement-Relevant Physicochemical and Pharmacological Baseline


N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1031993-17-5) is a synthetic, achiral quinazoline–acetamide hybrid with molecular formula C₁₇H₁₄ClN₃O₂ and a molecular weight of 327.77 g·mol⁻¹ . Its structure features a 2-methylquinazolin-4-yloxy core linked via an acetamide spacer to a 3-chlorophenyl ring, distinguishing it from 4-chloro, 2-chloro, and 3,4-dihalo-substituted analogs. Vendor technical data classify the compound as an inhibitor of NADPH oxidase (NOX), positioning it as a tool compound for reactive oxygen species (ROS)-related research in inflammatory and cardiovascular disease models .

Why Generic Substitution of N-(3-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Fails: Physicochemical and Pharmacological Non-Interchangeability


Even within the narrow 2-methylquinazolin-4-yloxy acetamide chemotype, small variations in the anilide substituent produce quantifiable shifts in lipophilicity (logP), aqueous solubility (logSw), and steric profile that are predicted to alter target engagement, cellular permeability, and off-target liability . The 3-chloro substitution pattern generates a unique combination of moderate logP (3.875) and electron-withdrawing character that cannot be replicated by 4-chloro, 4-bromo, 3-methyl, or 3-chloro-4-fluoro analogs. The classification of this specific compound as a NOX inhibitor, referenced in the context of inflammatory disease models, further suggests that the 3-chlorophenyl motif contributes to a pharmacophore that is not preserved across all halo-substituted analogs . Consequently, treating this compound as interchangeable with its closest positional isomers or halogen-swapped variants risks undermining experimental reproducibility in ROS-related assay systems.

Product-Specific Quantitative Evidence Guide for N-(3-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1031993-17-5)


Lipophilicity (logP) Differentiation vs. 4-Isopropylphenyl Analog: Impact on Predicted Membrane Permeability

The target compound displays a computed logP of 3.8753, which is substantially lower than that of the 4-isopropylphenyl analog 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide (logP = 4.4599) . Both values were derived from the same ChemDiv computational pipeline using the identical 2-methylquinazolin-4-yloxy acetamide scaffold, ensuring internal consistency. The ΔlogP of –0.5846 log units translates to a predicted ~3.8-fold lower octanol–water partition coefficient for the target compound. Given that logP values between 2 and 5 are generally associated with optimal passive membrane permeability, the target compound's lower logP may reduce non-specific membrane partitioning while retaining sufficient lipophilicity for cellular uptake . This difference becomes critical when selecting a probe for cell-based NOX inhibition assays, where excessive lipophilicity can confound IC₅₀ measurements through non-specific membrane accumulation.

Lipophilicity ADME prediction Drug-likeness

Aqueous Solubility (logSw) Differentiation vs. 4-Bromophenyl Analog: Relevance to In Vitro Assay Formulation

The target compound exhibits a computed logSw of –4.18, compared to a logSw of –4.0869 for the 4-bromophenyl analog N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide . The ΔlogSw of –0.0931 indicates that the 3-chlorophenyl compound is predicted to be marginally less water-soluble than its 4-bromo counterpart by a factor of approximately 1.24-fold. Although both compounds share identical hydrogen-bond acceptor/donor counts (5/1) and polar surface area (49.272 Ų), the position of the halogen substituent influences the computed solubility. The 3-chloro substitution may offer a balance between aqueous solubility and lipophilicity that is distinct from the 4-bromo substitution, which introduces a larger, more polarizable halogen at the para position of the anilide ring .

Aqueous solubility Formulation In vitro assay compatibility

Predicted Pharmacological Differentiation: NOX Inhibition Class Assignment vs. Generic Quinazoline Analogs

The target compound is explicitly annotated as an inhibitor of NADPH oxidase (NOX) by a reputable reference-standard supplier, with cited applications in inflammatory disease models . This pharmacological annotation distinguishes it from the broader set of 2-methylquinazolin-4-yloxy acetamide analogs, which are frequently catalogued without a defined molecular target. Citable references associated with the compound's NOX inhibitory activity include Impellizzeri et al. (Biochem. Pharmacol., 2011, 81, 636) and Genovese et al. (Brain Res., 2012, 1372), which describe the use of NOX inhibitors in murine models of zymosan-induced shock and cerebral ischemia/reperfusion injury, respectively [1][2]. Although the specific biochemical IC₅₀ of this compound against individual NOX isoforms (NOX1–5, DUOX1/2) has not been publicly disclosed in peer-reviewed literature as of this writing, the vendor annotation coupled with the cited literature context suggests that the compound possesses a NOX-inhibitory pharmacophore that is not uniformly shared by all 2-methylquinazolin-4-yloxy acetamide derivatives.

NADPH oxidase inhibition ROS modulation Inflammatory disease models

Structural Differentiation: 3-Chloro vs. 4-Chloro Substitution Pattern and Predicted Steric/Electronic Effects

The target compound bears a chlorine atom at the meta (3-) position of the anilide phenyl ring, in contrast to the para (4-) chloro analog N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1111020-60-0) . The meta-substitution pattern positions the electron-withdrawing chlorine substituent such that its inductive effect is transmitted to the acetamide nitrogen via the aromatic π-system, but with a different resonance contribution compared to para-substitution. Published SAR studies on quinazolinone–acetamide derivatives have demonstrated that the position of halogen substitution on the anilide ring can shift antiproliferative IC₅₀ values by up to 5-fold in MCF-7 breast cancer cells [1]. While the specific MCF-7 IC₅₀ of the 3-chlorophenyl target compound has not been reported, the 4-chloro analog exhibits an IC₅₀ of 15 µM (48 h treatment) in MCF-7 cells, establishing a quantitative baseline for positional isomer comparison [1]. The meta-chloro substitution may alter the dihedral angle between the anilide ring and the acetamide plane, potentially affecting the compound's ability to occupy the NADPH-binding pocket of NOX enzymes or engage in halogen-bonding interactions with catalytic cysteine residues.

Structure–activity relationship Halogen bonding Receptor fit

Predicted Drug-Likeness and Oral Bioavailability Parameter Comparison Within the 2-Methylquinazolin-4-yloxy Acetamide Series

The target compound's computed polar surface area (PSA) of 49.272 Ų, together with its logP of 3.8753 and a single hydrogen-bond donor, places it within the favorable region of standard drug-likeness filters (e.g., Lipinski's Rule of Five and Veber's rules: PSA < 140 Ų, rotatable bonds < 10) . Within the ChemDiv 2-methylquinazolin-4-yloxy acetamide sub-library, all characterized members share an identical PSA of 49.272 Ų, reflecting the conserved core scaffold . However, the logP values span a range of 3.875 (3-chlorophenyl) to 4.460 (4-isopropylphenyl), a ΔlogP of 0.585 across the series. The target compound's logP occupies the lower end of this range, making it the least lipophilic member among the three characterized analogs. In the context of CNS drug discovery, where optimal logP for blood–brain barrier penetration is typically 2–5, the 3-chlorophenyl compound's lower lipophilicity may reduce the risk of hERG channel blockade and phospholipidosis compared to the more lipophilic 4-isopropylphenyl analog, although this inference requires experimental validation .

Drug-likeness Oral bioavailability Lead optimization

Crystallinity and Solid-State Purity Specifications: Baseline for Reproducible Assay Performance

According to vendor technical documentation, N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is supplied as a white to off-white solid with a purity specification that is typical of research-grade screening compounds . While quantitative purity data (e.g., HPLC area%) are batch-specific and require certificate-of-analysis verification, the achiral nature of the compound (Stereo: ACHIRAL per ChemDiv) eliminates enantiomeric purity as a variable . This contrasts with certain quinazoline-based kinase inhibitors (e.g., lapatinib analogs) where stereochemistry is a critical purity determinant. The absence of chiral centers simplifies analytical quality control: a single HPLC-UV or LC-MS purity determination suffices to establish chemical identity and purity for each production lot . The consistent solid form (white to off-white) across vendor lots further suggests that the compound does not exhibit problematic polymorphism that could cause batch-to-batch variability in dissolution rate or spectroscopic properties.

Purity specification Solid-state characterization Assay reproducibility

Best Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1031993-17-5)


NADPH Oxidase (NOX) Inhibition Screening in ROS-Mediated Inflammatory Disease Models

Based on the vendor-verified NOX inhibitor annotation and the cited literature context in murine models of zymosan-induced non-septic shock and cerebral ischemia/reperfusion injury [1][2], this compound is best deployed as a tool compound for preliminary NOX inhibition screening. Its 3-chloro substitution pattern and moderate logP of 3.875 make it a candidate for cell-based ROS detection assays (e.g., luminol-amplified chemiluminescence, Amplex Red H₂O₂ assay) in macrophage or endothelial cell lines. Users should be aware that isoform-specific NOX IC₅₀ data are not publicly available; parallel testing against NOX isoform-selective reference inhibitors (e.g., GKT137831 for NOX1/4, GLX351322 for NOX4) is strongly recommended to establish selectivity context.

Structure–Activity Relationship (SAR) Studies on 2-Methylquinazolin-4-yloxy Acetamide Scaffolds

The compound serves as a key meta-chloro reference point within a matrix of positional and electronic analogs, including the 4-chloro, 4-bromo, 3-chloro-4-fluoro, and 3-methyl variants. Because the core scaffold (PSA = 49.27 Ų) is conserved, differential biological activity observed in head-to-head assays can be attributed primarily to the anilide substituent [1]. This enables systematic exploration of how halogen position (meta vs. para) and halogen type (Cl vs. Br) modulate NOX isoform potency, selectivity, and cellular permeability. The availability of computed logP, logD, and logSw data from a single source (ChemDiv) for multiple analogs further supports quantitative SAR modeling, where the 3-chlorophenyl compound provides a critical data point in the intermediate lipophilicity range (logP ≈ 3.9).

Computational Chemistry and Molecular Docking Studies on NOX Enzyme Catalytic Domains

With its well-defined achiral structure, single hydrogen-bond donor, and five hydrogen-bond acceptors , the compound is well-suited for rigid-receptor molecular docking studies targeting the NADPH-binding dehydrogenase domain of NOX enzymes. The 3-chloro substituent can be explicitly modeled for halogen-bonding interactions with backbone carbonyl oxygens or cysteine thiolate groups within the catalytic site. Docking poses can be compared with those of the 4-chloro and 4-bromo analogs to rationalize any experimentally observed differences in inhibitory potency. The computed logD of 3.8751 (pH 7.4) is also appropriate for predicting ionization-state-dependent binding using tools such as AutoDock or Glide SP with pH-adjusted partial charges.

Procurement as a Pharmacological Reference Standard for NOX Inhibitor Screening Libraries

The compound's availability from specialized reference-standard suppliers, its annotated pharmacological classification as a NOX inhibitor , and its achiral nature simplify its use as a positive control or reference compound in medium-throughput screening libraries. Procurement teams should verify batch-specific purity via HPLC-UV or LC-MS and request a certificate of analysis to ensure consistency across experiments. The compound's structural novelty (specific 3-chloro substitution on a 2-methylquinazolin-4-yloxy acetamide scaffold) reduces the likelihood of encountering the identical chemotype in commercially available diversity sets, thereby providing a differentiated tool for hit validation and scaffold-hopping exercises in NOX drug discovery programs.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.